molecular formula C12H13NO4 B1351794 methyl 4,7-dimethoxy-1H-indole-2-carboxylate CAS No. 187607-71-2

methyl 4,7-dimethoxy-1H-indole-2-carboxylate

Cat. No. B1351794
Key on ui cas rn: 187607-71-2
M. Wt: 235.24 g/mol
InChI Key: ZBAZNJDNQVSIIU-UHFFFAOYSA-N
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Patent
US05866594

Procedure details

A solution of 1.5 g (6.84 mmol) of the above-obtained methyl 2,5-dimethoxyphenyl-α-azidocinnamate in 300 ml of xylene was refluxed for 4 hours. After distilling off xylene, the residue was recrystallized from methanol to provide 1.01 g of the title compound (74.7%).
Name
methyl 2,5-dimethoxyphenyl-α-azidocinnamate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
74.7%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:4]=1[C:11](C1C=CC=CC=1)=[C:12]([N:17]=[N+]=[N-])[C:13]([O:15][CH3:16])=[O:14]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]2[C:4]=1[CH:11]=[C:12]([C:13]([O:15][CH3:16])=[O:14])[NH:17]2

Inputs

Step One
Name
methyl 2,5-dimethoxyphenyl-α-azidocinnamate
Quantity
1.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)OC)C(=C(C(=O)OC)N=[N+]=[N-])C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilling off xylene
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 74.7%
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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